molecular formula C10H13BrO B1599814 2,6-Dimethyl-4-methoxybenzyl bromide CAS No. 61000-22-4

2,6-Dimethyl-4-methoxybenzyl bromide

Cat. No.: B1599814
CAS No.: 61000-22-4
M. Wt: 229.11 g/mol
InChI Key: OBYQOKVGPQZESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-methoxybenzyl bromide is an organic compound with the molecular formula C10H13BrO It is a brominated derivative of 2,6-dimethyl-4-methoxybenzyl alcohol and is characterized by the presence of a bromine atom attached to the benzyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-4-methoxybenzyl bromide can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-methoxybenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted benzyl derivatives.

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert the brominated compound back to the corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and sodium methoxide (NaOCH3). These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, cyano, and methoxy derivatives of the benzyl compound.

    Oxidation: Major products are benzaldehyde and benzoic acid derivatives.

    Reduction: The primary product is 2,6-dimethyl-4-methoxybenzyl alcohol.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-methoxybenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom attached to the benzyl carbon makes it susceptible to nucleophilic attack, facilitating various substitution reactions. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity.

Comparison with Similar Compounds

2,6-Dimethyl-4-methoxybenzyl bromide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(bromomethyl)-5-methoxy-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYQOKVGPQZESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CBr)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473567
Record name 2,6-DIMETHYL-4-METHOXYBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61000-22-4
Record name 2-(Bromomethyl)-5-methoxy-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61000-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-DIMETHYL-4-METHOXYBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-methoxybenzyl bromide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-4-methoxybenzyl bromide
Reactant of Route 3
2,6-Dimethyl-4-methoxybenzyl bromide
Reactant of Route 4
Reactant of Route 4
2,6-Dimethyl-4-methoxybenzyl bromide
Reactant of Route 5
Reactant of Route 5
2,6-Dimethyl-4-methoxybenzyl bromide
Reactant of Route 6
Reactant of Route 6
2,6-Dimethyl-4-methoxybenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.